5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid is a complex organic compound with a unique structure that includes both amino and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid typically involves multiple steps, starting from simpler precursor molecules. The exact synthetic route can vary, but it generally includes the introduction of the diaminomethylidene and sulfanylmethyl groups through specific chemical reactions. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amino groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid include:
- 5-carbamimidamido-2-{[2-(2,2-diphenylethoxy)-1-hydroxyethylidene]amino}pentanoic acid
- Other diphenylmethane derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86451-45-8 |
---|---|
Molecular Formula |
C7H15N3OS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanethioic S-acid |
InChI |
InChI=1S/C7H15N3OS2/c8-7(9)10-3-1-2-5(4-12)6(11)13/h5,12H,1-4H2,(H,11,13)(H4,8,9,10) |
InChI Key |
HNPQJYRZYQRLFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CS)C(=O)S)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.